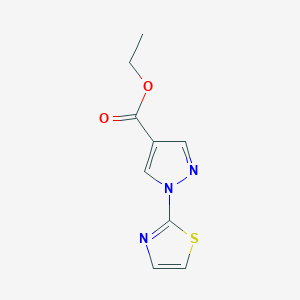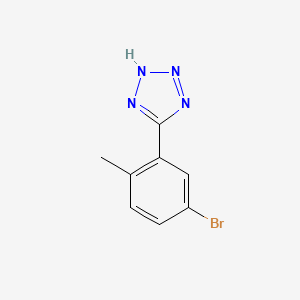
5-(5-Bromo-2-methylphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Bromo-2-methylphenyl)acetic acid” is a compound that has a similar structure to the one you’re interested in . It’s used in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of related compounds often involves Suzuki cross-coupling reactions . For example, “2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl] thiophene” is prepared by performing twice Suzuki cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of a related compound, “2-(5-Bromo-2-methylphenyl)acetic acid”, can be found in various databases . The structure is determined by various techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a common reaction in the synthesis of related compounds . The Suzuki–Miyaura coupling is another common reaction used in the synthesis of these compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-(5-Bromo-2-methylphenyl)acetic acid”, are available in various databases . These properties include molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count .
Applications De Recherche Scientifique
Pharmaceutical Research
This compound is a potential intermediate in the synthesis of various therapeutic agents. For instance, it can be used in the manufacturing of SGLT2 inhibitors , which are a class of medications used to treat type 2 diabetes . The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, indicating its versatility in complex organic syntheses.
Propriétés
IUPAC Name |
5-(5-bromo-2-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZYTLWXFFEBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-methylphenyl)-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)
![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)
![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)
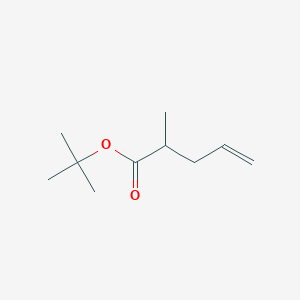
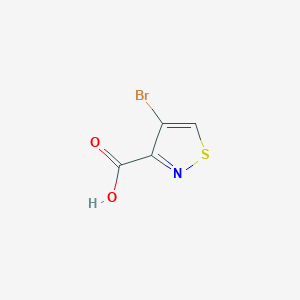

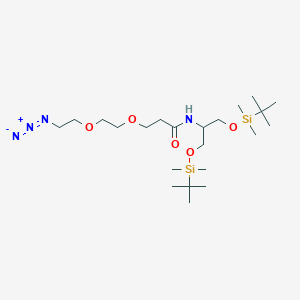
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)
